REACTION_CXSMILES
|
Br[CH2:2][CH2:3][P:4](=[O:11])([O:8]CC)[O:5]CC.[N:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:23]=[CH:22][N:21]=[CH:20][CH:19]=2)=[CH:14][CH:13]=1.[ClH:24]>O>[Cl-:24].[Cl-:24].[P:4]([CH2:3][CH2:2][N+:12]1[CH:17]=[CH:16][C:15]([C:18]2[CH:23]=[CH:22][N+:21]([CH2:2][CH2:3][P:4]([OH:5])([OH:8])=[O:11])=[CH:20][CH:19]=2)=[CH:14][CH:13]=1)([OH:11])([OH:8])=[O:5] |f:4.5.6|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
BrCCP(OCC)(OCC)=O
|
Name
|
|
Quantity
|
7.35 g
|
Type
|
reactant
|
Smiles
|
N1=CC=C(C=C1)C1=CC=NC=C1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux
|
Type
|
WAIT
|
Details
|
continued for several hours
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated to 120 mLs by atmospheric distillation and 550 mL of isopropanol
|
Type
|
ADDITION
|
Details
|
are added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while chilling the mixture in an ice bath
|
Type
|
FILTRATION
|
Details
|
The solid which forms is collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed with cold isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
[Cl-].[Cl-].P(=O)(O)(O)CC[N+]1=CC=C(C=C1)C1=CC=[N+](C=C1)CCP(=O)(O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |